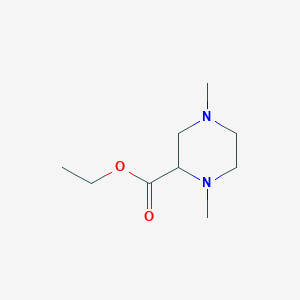

Ethyl 1,4-dimethylpiperazine-2-carboxylate

Description

The exact mass of the compound Ethyl 1,4-dimethylpiperazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1,4-dimethylpiperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,4-dimethylpiperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,4-dimethylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXUQLWWJFBPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371348 | |

| Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-01-4 | |

| Record name | ethyl 1,4-dimethylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90729-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 1,4-dimethylpiperazine-2-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the core piperazine ester followed by exhaustive N-methylation. This document details the experimental protocols, presents relevant quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate is strategically approached in two key stages:

-

Synthesis of the Precursor: Formation of Ethyl piperazine-2-carboxylate. This is achieved through the asymmetric hydrogenation of a pyrazinecarboxylate ester, yielding the foundational piperazine ring with the desired ester functionality.

-

N,N'-Dimethylation: Introduction of the two methyl groups onto the nitrogen atoms of the piperazine ring. The Eschweiler-Clarke reaction, a classic and effective method for the methylation of amines, is employed for this transformation using formaldehyde as the methyl source and a reducing agent.

This two-step approach allows for controlled synthesis and purification of the intermediate and the final product.

Experimental Protocols

Step 1: Synthesis of Ethyl piperazine-2-carboxylate

This procedure is adapted from established methods involving the asymmetric hydrogenation of pyrazinecarboxylate esters[1].

Materials:

-

tert-Butyl pyrazinecarboxylate

-

Methanol

-

Bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer

-

Chiral ferrocene-based phosphine ligand (e.g., Josiphos family)

-

Hydrogen gas (high pressure)

-

32% Hydrochloric acid

-

Dichloromethane

Procedure:

-

In a suitable high-pressure reactor, dissolve tert-butyl pyrazinecarboxylate (1.0 eq) in methanol.

-

To this solution, add the rhodium catalyst (e.g., bicyclo[2.2.1]hepta-2,5-diene rhodium(I) chloride dimer, ~1.9 mol%) and the chiral phosphine ligand (~4.0 mol%).

-

Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 bar with hydrogen.

-

Heat the reaction mixture to 70°C and maintain vigorous stirring for 20 hours.

-

After cooling and carefully venting the reactor, the resulting tert-butyl (S)-piperazine-2-carboxylate is hydrolyzed by adding 32% hydrochloric acid.

-

The mixture is heated to 100°C for 20-30 minutes.

-

Cooling the solution to 0°C will precipitate the dihydrochloride salt of the product.

-

The precipitate is collected by filtration, washed with cold dichloromethane, and dried to yield Ethyl piperazine-2-carboxylate dihydrochloride.

-

For the subsequent step, the free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent.

Step 2: Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate

This protocol is based on the general procedure for the N,N'-dimethylation of piperazines via the Eschweiler-Clarke reaction[2][3][4][5][6].

Materials:

-

Ethyl piperazine-2-carboxylate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium carbonate (for an alternative procedure)

-

Sodium hydroxide (for work-up)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask, add Ethyl piperazine-2-carboxylate (1.0 eq) and formaldehyde (approximately 5-7 molar equivalents)[2].

-

Cool the mixture in an ice bath and slowly add formic acid (at least 2.0 eq). The addition should be controlled to manage the evolution of carbon dioxide.

-

After the addition is complete, heat the reaction mixture to reflux (around 90-100°C) for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH > 10 is achieved.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 1,4-dimethylpiperazine-2-carboxylate.

Quantitative Data

The following tables summarize key quantitative data for the synthesis.

Table 1: Reaction Parameters for the Synthesis of Ethyl piperazine-2-carboxylate [1]

| Parameter | Value |

| Starting Material | tert-Butyl pyrazinecarboxylate |

| Catalyst System | Rhodium(I) chloride dimer / Chiral phosphine ligand |

| Hydrogenation Temperature | 70°C |

| Hydrogen Pressure | 50 bar |

| Reaction Time | 20 hours |

| Hydrolysis Temperature | 100°C |

| Reported Yield | ~41% (as dihydrochloride salt) |

| Enantiomeric Excess | ~77.6% ee |

Table 2: Reaction Parameters for the N,N'-Dimethylation of Piperazines [2]

| Parameter | Value |

| Substrate | Piperazine compound |

| Methylating Agent | Formaldehyde |

| Reducing Agent | Formic Acid (or alternative in modified procedures) |

| Molar Ratio (Formaldehyde:Piperazine) | ~5-7 : 1 |

| Reaction Temperature | 90-100°C (Reflux) |

| Reported Conversions (for similar piperazines) | Up to 90% |

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic Pathway for Ethyl 1,4-dimethylpiperazine-2-carboxylate.

Caption: General Experimental Workflow for N,N'-Dimethylation.

Conclusion

The synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate can be reliably achieved through a two-step sequence involving the initial formation of the piperazine ester precursor followed by a robust N,N'-dimethylation reaction. The protocols outlined in this guide, based on established chemical literature, provide a solid foundation for researchers to produce this compound for further investigation in drug discovery and development programs. Careful control of reaction conditions, particularly during the high-pressure hydrogenation and the exothermic methylation step, is crucial for achieving good yields and purity.

References

- 1. Ethyl Piperazine-2-carboxylate Dihydrochloride | 129798-91-0 | Benchchem [benchchem.com]

- 2. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

- 3. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]

- 4. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its structural, physical, and reactive characteristics, and where specific experimental data is unavailable, it draws upon information from closely related analogues to provide context for its potential applications and handling.

Core Chemical Properties

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in pharmacologically active molecules, valued for its ability to influence physicochemical properties such as solubility and basicity, and to serve as a versatile linker or pharmacophore.[1] The N,N'-dimethyl substitution pattern, combined with the ethyl carboxylate at the 2-position, makes this a chiral molecule with potential as a synthetic intermediate for more complex chemical entities.[2]

Data Presentation: Summary of Chemical and Physical Properties

The following table summarizes the key quantitative data available for Ethyl 1,4-dimethylpiperazine-2-carboxylate. It is important to note that some physical properties have differing values across suppliers, which may be due to variations in measurement conditions or purity.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1,4-dimethylpiperazine-2-carboxylate | N/A |

| Synonyms | 1,4-dimethyl-2-piperazinecarboxylic acid ethyl ester | [3] |

| CAS Number | 90729-01-4 | [4][5] |

| Molecular Formula | C₉H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [5] |

| Boiling Point | 50-52°C (at 0.1 mmHg) 76-80°C | [3][6] |

| Density | 1.02 g/cm³ 1.019 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa (Predicted) | 6.80 ± 0.10 | [3] |

| Storage Temp. | 2-8°C | [3] |

| SMILES | O=C(OCC)C1(N(CCN(C1)C)C) | [4] |

| InChI | InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | [7] |

| InChIKey | RRXUQLWWJFBPKT-UHFFFAOYSA-N | [7] |

Spectroscopic and Analytical Data

Mass Spectrometry (Predicted) Predicted collision cross-section (CCS) values and m/z for various adducts can be useful for mass spectrometry-based identification.

| Adduct | m/z |

| [M+H]⁺ | 187.14411 |

| [M+Na]⁺ | 209.12605 |

| [M-H]⁻ | 185.12955 |

| [M]⁺ | 186.13628 |

| Data sourced from PubChemLite.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Although experimental spectra for the title compound were not found, the expected ¹H NMR spectrum would likely show signals corresponding to the two N-methyl groups, the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the protons on the piperazine ring. The complexity of the piperazine ring signals would depend on the conformational dynamics of the ring system.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for Ethyl 1,4-dimethylpiperazine-2-carboxylate is not currently available in the searched literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related N,N'-disubstituted piperazine esters.

Proposed General Synthetic Method: Reductive Amination

The synthesis could likely be achieved starting from a suitable piperazine-2-carboxylate precursor, followed by N-methylation. The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[8]

-

Step 1: Synthesis of Ethyl Piperazine-2-carboxylate: This precursor could be synthesized via several routes, often starting from amino acids or through cyclization of appropriate diamine derivatives.[9]

-

Step 2: N,N'-Dimethylation: The resulting ethyl piperazine-2-carboxylate could then be subjected to reductive amination.

Illustrative Protocol (Eschweiler-Clarke Reaction):

-

To a solution of ethyl piperazine-2-carboxylate in a suitable solvent, an excess of aqueous formaldehyde and formic acid is added.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled and made basic with the addition of a suitable base (e.g., NaOH or K₂CO₃).

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product, Ethyl 1,4-dimethylpiperazine-2-carboxylate, can then be purified by column chromatography or distillation.

Disclaimer: This is a generalized protocol and would require optimization for this specific substrate.

Applications in Research and Drug Development

The piperazine moiety is a key structural feature in numerous FDA-approved drugs.[1] Substituted piperazines are investigated for a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, anti-infective, and anti-carcinogenic properties.[10][11]

Ethyl 1,4-dimethylpiperazine-2-carboxylate serves as a valuable building block or synthetic intermediate.[1] The ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to the alcohol. The chiral center at the 2-position allows for the synthesis of enantiomerically pure target molecules, which is critical in modern drug development to enhance target specificity and reduce off-target effects.[2]

Given the broad utility of the piperazine scaffold, this compound is a relevant starting material for constructing libraries of novel compounds for screening in various therapeutic areas, particularly those targeting the central nervous system.[1]

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization and synthesis of a chemical compound like Ethyl 1,4-dimethylpiperazine-2-carboxylate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]

- 3. Ethyl 1,4-dimethylpiperazine-2-carboxylate | 90729-01-4 [amp.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. scbt.com [scbt.com]

- 6. Ethyl 1,4-dimethylpiperazine-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. PubChemLite - Ethyl 1,4-dimethylpiperazine-2-carboxylate (C9H18N2O2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 1,4-dimethylpiperazine-2-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to its classification as a research chemical, publicly available data is limited; this document compiles available information and presents a putative synthesis pathway.

Chemical Structure and Properties

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a disubstituted piperazine derivative. The core structure consists of a six-membered piperazine ring with methyl groups attached to both nitrogen atoms (positions 1 and 4) and an ethyl carboxylate group at position 2.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | ethyl 1,4-dimethylpiperazine-2-carboxylate | N/A |

| CAS Number | 90729-01-4 | [1][2] |

| Molecular Formula | C9H18N2O2 | [1][2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1CN(CCN1C)C | [3] |

| InChI | InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3 | [3] |

| InChIKey | RRXUQLWWJFBPKT-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 76-80°C | [4] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.80 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 1,4-dimethylpiperazine-2-carboxylate is not widely available in published literature. However, predicted mass spectrometry data provides insight into its expected fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 187.14411 | 143.2 |

| [M+Na]+ | 209.12605 | 149.5 |

| [M-H]- | 185.12955 | 143.5 |

| [M+NH4]+ | 204.17065 | 160.6 |

| [M+K]+ | 225.09999 | 149.0 |

| [M+H-H2O]+ | 169.13409 | 136.1 |

| [M]+ | 186.13628 | 142.1 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate is not readily found in peer-reviewed journals or patent literature. However, a plausible synthetic route can be proposed based on established methods for the N-alkylation and esterification of piperazine derivatives.

A potential synthetic pathway could involve the reaction of a suitable piperazine precursor with methylating and carboxylating agents. The following is a hypothetical experimental protocol for its synthesis.

Hypothetical Synthesis Protocol

Objective: To synthesize Ethyl 1,4-dimethylpiperazine-2-carboxylate.

Materials:

-

Ethyl piperazine-2-carboxylate

-

Formaldehyde

-

Formic acid

-

Anhydrous potassium carbonate

-

Methyl iodide

-

Anhydrous acetone

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

N-methylation of Ethyl piperazine-2-carboxylate: To a solution of ethyl piperazine-2-carboxylate in a suitable solvent, add an excess of formaldehyde and formic acid (Eschweiler-Clarke reaction). Heat the mixture to reflux for several hours.

-

Work-up and Extraction: After cooling, the reaction mixture is basified with a suitable base and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired Ethyl 1,4-dimethylpiperazine-2-carboxylate.

-

Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

An In-depth Technical Guide to Ethyl 1,4-dimethylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data for Ethyl 1,4-dimethylpiperazine-2-carboxylate. It is intended for informational purposes for a scientific audience. A comprehensive literature search revealed limited publicly accessible experimental data regarding detailed synthesis protocols, biological activity, and specific signaling pathways for this compound.

Introduction

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a heterocyclic organic compound. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide consolidates the available physicochemical data for Ethyl 1,4-dimethylpiperazine-2-carboxylate, providing a foundational resource for researchers. While specific experimental studies on this molecule are not widely reported, the information presented herein can serve as a starting point for further investigation.

Physicochemical Properties

The fundamental molecular and physical properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate are summarized below. These data are essential for any experimental design, including solubility testing, formulation development, and analytical method development.

| Property | Value | References |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 90729-01-4 | [1] |

| Boiling Point | 76-80 °C (Predicted) | [3] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.80 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8 °C | [3] |

Safety and Handling

Based on available safety data sheets, Ethyl 1,4-dimethylpiperazine-2-carboxylate is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Information | GHS Pictogram | Precautionary Statements |

| Hazard Codes: C (Corrosive) | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Risk Statements: 34 (Causes burns) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Hazard Note: Irritant | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. | |

| P302+P352: IF ON SKIN: wash with plenty of soap and water. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is a summary of safety information. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Experimental Protocols

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by Ethyl 1,4-dimethylpiperazine-2-carboxylate. The piperazine scaffold is present in many biologically active molecules, including those with antipsychotic, antidepressant, and antihistaminic properties. Therefore, this compound could be a candidate for screening in various biological assays to determine its potential therapeutic applications.

The following diagram illustrates a hypothetical and generalized workflow for the initial stages of drug discovery, which could be applied to a novel compound like Ethyl 1,4-dimethylpiperazine-2-carboxylate.

Caption: A generalized workflow for the early stages of drug discovery.

Conclusion

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a chemical entity with well-defined physicochemical properties but limited publicly available biological data. This guide provides a consolidated summary of the known information. The absence of detailed experimental and biological studies highlights an opportunity for further research to explore the potential applications of this compound in medicinal chemistry and drug development. Researchers are encouraged to use the information herein as a foundation for designing new studies to elucidate the synthetic routes, analytical methods, and potential biological activities of this and related molecules.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1,4-dimethylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Ethyl 1,4-dimethylpiperazine-2-carboxylate (CAS No: 90729-01-4). Due to the limited availability of public experimental spectra for this specific compound, this document combines predicted data with established spectroscopic principles for analogous structures. It is intended to serve as a reference for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Compound Identification

| Property | Value |

| Chemical Name | Ethyl 1,4-dimethylpiperazine-2-carboxylate |

| CAS Number | 90729-01-4[1][2][3] |

| Molecular Formula | C₉H₁₈N₂O₂[1][2] |

| Molecular Weight | 186.25 g/mol [2][3] |

| Structure | (Image of the chemical structure of Ethyl 1,4-dimethylpiperazine-2-carboxylate) |

Mass Spectrometry (MS) Data

While experimental mass spectra are not widely published, predicted data provides insight into the expected fragmentation patterns and adduct formation under mass spectrometric analysis. The primary ionization method would likely be Electrospray Ionization (ESI) due to the polar nature of the molecule.

Table 1: Predicted Mass Spectrometry Data (ESI) [4]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 187.14411 |

| [M+Na]⁺ | 209.12605 |

| [M+K]⁺ | 225.09999 |

| [M+NH₄]⁺ | 204.17065 |

| [M-H]⁻ | 185.12955 |

| [M+HCOO]⁻ | 231.13503 |

| [M+CH₃COO]⁻ | 245.15068 |

Data sourced from PubChemLite, calculated using the CCSbase method.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for Ethyl 1,4-dimethylpiperazine-2-carboxylate is not publicly available. The following tables present predicted chemical shifts for ¹H and ¹³C NMR based on the analysis of its functional groups and data from similar piperazine and carboxylate structures.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂ -CH₃ (Ethyl) | ~4.1 - 4.2 | Quartet (q) | 2H |

| -O-CH₂-CH₃ (Ethyl) | ~1.2 - 1.3 | Triplet (t) | 3H |

| N-CH₃ (Piperazine ring, position 1) | ~2.2 - 2.4 | Singlet (s) | 3H |

| N-CH₃ (Piperazine ring, position 4) | ~2.2 - 2.4 | Singlet (s) | 3H |

| Piperazine Ring Protons | ~2.0 - 3.5 | Multiplets (m) | 7H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | ~170 - 175 |

| -O-CH₂ -CH₃ (Ethyl) | ~60 - 62 |

| -O-CH₂-CH₃ (Ethyl) | ~14 - 15 |

| N-CH₃ (Piperazine ring, position 1) | ~45 - 48 |

| N-CH₃ (Piperazine ring, position 4) | ~45 - 48 |

| Piperazine Ring Carbons | ~45 - 60 |

Infrared (IR) Spectroscopy Data

An experimental IR spectrum is not available. The expected vibrational frequencies are based on the characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1,4-dimethylpiperazine-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[5][6]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.[6]

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Record a proton-decoupled ¹³C spectrum on the same instrument, operating at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[6]

-

A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is well-suited for polar and nitrogen-containing compounds.[5] This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

Set the mass range to scan from approximately m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[6]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Visualizations

The following diagrams illustrate the general workflow for the characterization of a chemical compound like Ethyl 1,4-dimethylpiperazine-2-carboxylate.

Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

Caption: Relationship between compound properties, analytical techniques, and resulting data.

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 1,4-dimethylpiperazine-2-carboxylate | 90729-01-4 [amp.chemicalbook.com]

- 4. PubChemLite - Ethyl 1,4-dimethylpiperazine-2-carboxylate (C9H18N2O2) [pubchemlite.lcsb.uni.lu]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. rsc.org [rsc.org]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Nature of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structure of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple, diverse biological targets with high affinity.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold.[2][3] Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties in drug design.[4][5]

The unique characteristics of the piperazine moiety, including its structural rigidity, basicity, and the synthetic tractability of its two nitrogen atoms, provide a powerful tool for medicinal chemists.[4][6] These nitrogens serve as key handles for chemical modification, allowing for the precise tuning of physicochemical and pharmacokinetic properties.[5] By modifying substituents at the N1 and N4 positions, researchers can modulate a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity.[5][6] The two basic nitrogen centers often improve aqueous solubility and can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets and enhancing oral bioavailability.[6][7] This guide will provide a comprehensive overview of the piperazine scaffold's role in medicinal chemistry, covering its core properties, diverse pharmacological applications, and the molecular mechanisms of key drugs built upon this remarkable framework.

Core Physicochemical and Pharmacokinetic Properties

The utility of the piperazine ring in drug design is rooted in its distinct physicochemical properties. As a diprotic base, it can accept two protons, with pKa values typically around 5.5 and 9.8.[8] This characteristic is crucial for forming various salts, which can significantly improve a drug's solubility and formulation stability.[8] The chair conformation of the six-membered ring provides a defined three-dimensional structure that can orient substituents in specific vectors to optimize receptor binding.[5]

From a pharmacokinetic perspective, the piperazine scaffold is often introduced to a lead compound to enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6] Its ability to improve water solubility is a key factor in achieving good oral absorption. For instance, the conversion of the first-generation antihistamine hydroxyzine, a lipophilic base, into its principal active metabolite, cetirizine, introduces a carboxylic acid group. This transforms the molecule into a zwitterion with a piperazine core, which significantly reduces its ability to cross the blood-brain barrier, thereby minimizing sedative side effects while retaining high peripheral H1 receptor affinity.

Diverse Pharmacological Activities and Key Drug Classes

The piperazine scaffold is a component of numerous drugs across a vast range of therapeutic areas, demonstrating its incredible versatility. Its derivatives have shown efficacy as anticancer, antipsychotic, antidepressant, antihistaminic, antiviral, and antimicrobial agents, among others.

Anticancer Agents

In oncology, the piperazine ring is a key structural feature in several targeted therapies. It often serves as a linker connecting different pharmacophoric elements, correctly positioning them within the ATP-binding pocket of protein kinases. A prime example is Imatinib , a revolutionary drug for chronic myeloid leukemia (CML).[6]

Antipsychotic Agents

Many atypical antipsychotics incorporate a piperazine moiety. These drugs often target dopamine and serotonin receptors in the central nervous system. The piperazine core can interact with these G protein-coupled receptors (GPCRs), and substituents on the ring play a critical role in defining the receptor binding profile and mechanism of action. Aripiprazole is a notable example, functioning as a dopamine D2 receptor partial agonist.[2]

Antihistamines

The piperazine scaffold is central to a major class of H1 receptor antagonists used to treat allergic conditions.[1] The distance and orientation between the two nitrogen atoms and the aromatic substituents are often critical for high-affinity binding to the H1 receptor. Cetirizine , a second-generation antihistamine, contains a prominent piperazine ring.

Quantitative Data: Binding Affinities and Bioactivity

The efficacy of piperazine-containing drugs is quantified by their binding affinities (Kᵢ) to target receptors or their inhibitory concentrations (IC₅₀/GI₅₀) against cellular processes. The tables below summarize key quantitative data for representative drugs.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Aripiprazole

| Receptor | Kᵢ (nM) | Primary Action |

| Dopamine D₂ | 0.34 | Partial Agonist |

| Dopamine D₃ | 0.80 | Partial Agonist |

| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist |

| Serotonin 5-HT₂ₐ | 3.4 | Antagonist |

| Serotonin 5-HT₂ₑ | 0.36 | Antagonist |

| Serotonin 5-HT₇ | 1.9 | Antagonist |

| Adrenergic α₁ₐ | 25.7 | Antagonist |

| Histamine H₁ | 25.1 | Antagonist |

| Data sourced from multiple binding assays.[2][4][6] |

Table 2: Receptor Binding Affinity (Kᵢ, nM) of Cetirizine

| Receptor | Kᵢ (nM) |

| Histamine H₁ | ~6 |

| Cetirizine demonstrates high selectivity, with over 600-fold lower affinity for other common receptors like muscarinic, serotonin, and dopamine receptors. |

Table 3: In Vitro Bioactivity of Selected Piperazine-Based Anticancer Agents

| Compound Class/Name | Cell Line | Bioactivity Metric | Value (µM) |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 |

| Vindoline-Piperazine Conjugate 20 | CHO (Non-tumor) | IC₅₀ | 2.54 |

| Chalcone-Piperazine Hybrid 24 | HeLa (Cervical) | IC₅₀ | 0.19 |

| Colchicine-Piperazine Derivative 29 | Colo-205 (Colon) | IC₅₀ | 1.0 |

| Phenylaminocarbonyl-Piperazine | MCF7 (Breast) | IC₅₀ | 0.31 - 120.52 |

| GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration. |

Case Studies: Mechanism of Action

To illustrate the pivotal role of the piperazine scaffold, we will examine the mechanism of action of three landmark drugs.

Case Study 1: Imatinib (Anticancer)

Imatinib is a tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, the hallmark of CML.[5] The piperazine ring is a critical component of its structure, enhancing solubility and providing a key interaction point. It occupies the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade that drives uncontrolled cell proliferation and promotes apoptosis in the leukemic cells.[5]

Case Study 2: Aripiprazole (Antipsychotic)

Aripiprazole's unique profile as a "dopamine system stabilizer" is conferred by its action as a partial agonist at the dopamine D₂ receptor.[6] In brain regions with excessive dopamine (hyperdopaminergic state, linked to positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, lowering the dopaminergic tone. Conversely, in areas with low dopamine (hypodopaminergic state, linked to negative and cognitive symptoms), it acts as a functional agonist, increasing the signal. This modulation is achieved through its interaction with the D₂ receptor, a Gᵢ-coupled protein that inhibits adenylyl cyclase. Aripiprazole's piperazine moiety is crucial for its high-affinity binding to D₂ and various serotonin receptors.[2]

Case Study 3: Cetirizine (Antihistamine)

Cetirizine is a selective second-generation H₁ receptor antagonist. Histamine, released from mast cells during an allergic reaction, binds to H₁ receptors on various cells (e.g., smooth muscle, endothelial cells), triggering symptoms like itching, vasodilation, and bronchoconstriction. The H₁ receptor is a Gq-coupled GPCR.[7] Its activation leads to the stimulation of phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.[7] IP₃ triggers calcium release, and DAG activates Protein Kinase C (PKC), leading to the inflammatory response.[7] Cetirizine, containing a diphenylmethylpiperazine core, acts as an inverse agonist, binding to the H₁ receptor and stabilizing it in an inactive conformation, thus blocking histamine-induced signaling.

Experimental Protocols

The development of piperazine-based drugs relies on robust synthetic and analytical methodologies. Below are representative protocols for the synthesis of a common piperazine intermediate and a key biological assay.

Protocol 1: Synthesis of 1-(Diphenylmethyl)piperazine

This protocol describes the synthesis of a common precursor for many antihistamines, including Cetirizine.

Workflow Diagram:

References

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. researchgate.net [researchgate.net]

- 7. thecarlatreport.com [thecarlatreport.com]

- 8. psychiatrist.com [psychiatrist.com]

Conformational analysis of 2-substituted piperazines

An In-Depth Technical Guide to the Conformational Analysis of 2-Substituted Piperazines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents across a wide range of areas, including antipsychotics, antidepressants, and anticancer drugs.[1][2] The conformational flexibility of the piperazine ring, combined with the ability to substitute at both nitrogen atoms, allows for precise three-dimensional positioning of pharmacophoric groups, which is critical for target binding and biological activity.[2][3]

A substituent at the C2 position introduces a chiral center and significantly influences the ring's conformational preferences. Understanding these preferences is not merely an academic exercise; it is crucial for structure-based drug design, as the bioactive conformation—the specific shape the molecule adopts to bind its target—governs efficacy and selectivity.[4][5] This guide provides a comprehensive technical overview of the conformational analysis of 2-substituted piperazines, detailing the governing principles, key experimental and computational methodologies, and the interpretation of quantitative data.

Fundamentals of Piperazine Conformation

Like cyclohexane, the piperazine ring is not planar and exists in several non-planar conformations to minimize steric and torsional strain.

-

Chair Conformation : The chair form is the most stable and predominant conformation for the piperazine ring, as confirmed by experimental crystal structures and computational studies.[1][6][7] In this conformation, substituents can occupy either axial or equatorial positions.

-

Boat and Twist-Boat Conformations : The boat and twist-boat conformations are higher-energy intermediates in the process of ring inversion.[1][6] While generally less populated, the boat conformation can be enforced in specific molecular contexts, such as when both nitrogen atoms coordinate to a metal center.[6][7]

Two primary dynamic processes dictate the conformational landscape of substituted piperazines:

-

Ring Inversion : The interconversion between the two chair forms. This process has a significant energy barrier, which can be higher in piperazines than in analogous cyclohexanes.[8]

-

N-Substituent Dynamics : For N-acylated or N-arylated piperazines, rotation around the N-C(O) or N-Aryl bond is restricted due to partial double-bond character.[4][8] This leads to distinct rotamers, further complicating the conformational equilibrium.

The Axial Preference of 2-Substituents in N-Acyl/Aryl Piperazines

A critical and somewhat counter-intuitive feature of 1-acyl or 1-aryl 2-substituted piperazines is the general preference for the substituent at the C2 position to adopt an axial orientation.[9] This contrasts with the behavior of simple substituted cyclohexanes, where steric bulk (quantified by A-values) typically dictates a strong preference for the equatorial position to minimize 1,3-diaxial interactions.[10][11]

The primary reason for this axial preference is the presence of pseudoallylic strain , also known as A(1,3) strain. When the N1 nitrogen is part of an amide or is attached to an aromatic ring, its lone pair delocalizes into the π-system, increasing the sp2 character and planarity around that nitrogen.[12] This creates a pseudo-allylic system where steric repulsion between the 2-substituent and the N1-substituent is minimized when the 2-substituent is in the axial position.[12]

Furthermore, in cases where the 2-substituent contains a hydrogen bond acceptor (e.g., an ether oxygen), the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond with the N4-H group.[9]

Below is a diagram illustrating the conformational equilibrium that is dominated by the axial conformer due to these effects.

Quantitative Conformational Data

The conformational preferences and dynamics of 2-substituted piperazines can be quantified by determining the energy differences and activation barriers between different states.

Table 1: Energy Barriers for Conformational Processes

This table summarizes activation free energy (ΔG‡) barriers for ring inversion and amide bond rotation, typically determined by dynamic NMR spectroscopy. These values indicate the energy required for the conformational change to occur.

| Compound Type | Process | Solvent | ΔG‡ (kJ/mol) | Reference(s) |

| Mono-N-benzoylated Piperazines | Ring Inversion | CDCl₃ | 56 - 80 | [13][14] |

| Mono-N-benzoylated Piperazines | Amide Bond Rotation | CDCl₃ | 56 - 80 | [13][14] |

| N,N'-dimethylpiperazine | Ring Inversion | CH₂Cl₂ | 55.7 | [8] |

Note: In many N-acylated piperazines, the energy barrier for amide rotation is higher than for ring inversion.[13]

Table 2: Relative Energies of Piperazine Ring Conformations

Computational studies provide the relative energies of the different piperazine ring puckers. The chair conformation is the clear energetic minimum.

| Conformation | System | ΔE (kcal/mol) relative to Chair | Reference(s) |

| Chair | Piperazine | 0.0 | [1][6] |

| Boat | Piperazine | ~6.1 | [1][6] |

| Twist-Boat | Piperazine | ~7.5 (from Boat) | [1][6] |

Experimental & Computational Protocols

A combination of experimental and computational techniques is required for a thorough conformational analysis. The following diagram outlines a typical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is the primary tool for studying conformational dynamics in solution.

-

Objective : To measure the rates of conformational exchange (e.g., ring inversion) and determine the activation energy barriers.

-

Methodology :

-

Sample Preparation : Dissolve the purified 2-substituted piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Variable-Temperature (VT) ¹H NMR : Record a series of ¹H NMR spectra over a wide temperature range, from below the coalescence point to above it.

-

Identify Coalescence Temperature (Tc) : At low temperatures, separate signals for axial and equatorial protons (or for different rotamers) are observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually merge into a single averaged signal. The temperature at which the signals merge is the coalescence temperature (Tc).[13][15]

-

Calculate Activation Barrier (ΔG‡) : The Gibbs free energy of activation at the coalescence temperature is calculated using the Eyring equation. For a simple uncoupled two-site exchange, the rate constant (k) at Tc can be estimated, and ΔG‡ is derived from that.[16]

-

Structural Elucidation : 2D NMR techniques like COSY and NOESY are used at low temperatures to assign specific proton signals and confirm through-space proximities, which helps in definitively assigning the axial or equatorial position of the substituent.[14]

-

Single-Crystal X-Ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.

-

Objective : To determine the precise three-dimensional structure, including bond lengths, bond angles, and torsion angles.

-

Methodology :

-

Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[15][16]

-

Data Collection : Mount a single crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern data as the crystal is rotated.[16]

-

Structure Solution and Refinement : The diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data.[16][17] The final output is a detailed structural model (CIF file) that confirms the ring pucker (e.g., chair) and the substituent's orientation (axial/equatorial).

-

Computational Modeling

Computational chemistry complements experimental data by providing relative energies of different conformers and transition states.

-

Objective : To perform a systematic conformational search and calculate the relative energies of all stable conformers to predict the most favorable structures.

-

Methodology :

-

Conformational Search : Generate a large set of possible starting conformations for the molecule using methods like molecular mechanics force fields.

-

Geometry Optimization : Each generated conformer is then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set.[1][12] This finds the nearest local energy minimum for each starting structure.

-

Energy Calculation : Single-point energy calculations are performed on the optimized geometries using a highly accurate method, such as coupled-cluster theory (e.g., DLPNO-CCSD(T)), to establish a benchmark for the relative energies of the conformers.[1][6]

-

Analysis : The relative Gibbs free energies of the conformers are compared to determine their equilibrium populations at a given temperature. This allows for a direct comparison with experimental results from NMR.

-

Implication for Drug Development

The conformational preference of a 2-substituted piperazine directly impacts its ability to bind a biological target. A molecule exists as an ensemble of conformations, but only a specific "bioactive" conformation is responsible for the desired pharmacological effect. If the preferred low-energy conformation (e.g., axial) matches the bioactive conformation, the molecule will bind with higher affinity, as less energy is required to adopt the correct pose.

For instance, the axial orientation of a 2-pyridylmethoxy substituent in a series of piperazine-based α7 nicotinic acetylcholine receptor agonists was found to be crucial for activity, as it mimics the spatial orientation of key nitrogen atoms in potent natural ligands like nicotine.[9] Understanding and controlling this conformational preference is therefore a powerful strategy in rational drug design to enhance potency and selectivity.

Conclusion

The conformational analysis of 2-substituted piperazines is a multifaceted field that relies on the synergy of NMR spectroscopy, X-ray crystallography, and computational modeling. The key takeaway for drug development professionals is the established preference for the C2-substituent to be in an axial position in N-acyl and N-aryl piperazines, a phenomenon driven by the minimization of pseudoallylic strain. A thorough understanding and application of the principles and protocols outlined in this guide can empower researchers to design more effective and selective therapeutic agents by rationally controlling the three-dimensional architecture of these vital medicinal scaffolds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1,4-dimethylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1,4-dimethylpiperazine-2-carboxylate, a heterocyclic organic compound. The information is compiled from various commercial and scientific sources to assist researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a substituted piperazine derivative. Its core structure consists of a piperazine ring with methyl groups at positions 1 and 4, and an ethyl carboxylate group at position 2.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90729-01-4 | [1] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Boiling Point | 76-80 °C | ChemicalBook |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 6.80 ± 0.10 (Predicted) | ChemicalBook |

Commercial Availability

Ethyl 1,4-dimethylpiperazine-2-carboxylate is available from several commercial suppliers, primarily as a research chemical. The purity and available quantities may vary between suppliers.

Table 2: Commercial Suppliers and Purity

| Supplier | Purity |

| Shanghai Aladdin Biochemical Technology Co., LTD | 95.0% |

| Santa Cruz Biotechnology (SCBT) | Not specified; for research use only.[1] |

| Aceschem | 98% NLT |

| Appchem | Not specified |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Not specified |

It is recommended to request a certificate of analysis from the supplier for lot-specific purity and impurity data.

Safety and Handling

Safety Data Sheets (SDS) are available from various suppliers. The compound is generally classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical.

Table 3: Hazard Identification

| Hazard Statement | Description |

| C | Corrosive |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Synthetic Considerations

Below is an illustrative workflow for the synthesis of a related compound, (1,4-Dimethylpiperazin-2-yl)methanol, starting from piperazine-2-carboxylic acid. This demonstrates the types of chemical transformations that molecules like Ethyl 1,4-dimethylpiperazine-2-carboxylate might undergo.

Caption: Illustrative synthesis of a related piperazine derivative.

Potential Applications in Research and Drug Development

Based on the chemical structure, Ethyl 1,4-dimethylpiperazine-2-carboxylate is a valuable building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery screening. The piperazine moiety is a well-known pharmacophore present in drugs with a wide range of activities, including antipsychotic, antidepressant, antihistaminic, and anti-cancer properties.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further chemical modifications and the attachment of other pharmacophores. The N-methyl groups can influence the compound's basicity, solubility, and metabolic stability.

Due to the lack of published data on the specific biological activity of Ethyl 1,4-dimethylpiperazine-2-carboxylate, its primary role is likely that of a versatile intermediate for the synthesis of novel therapeutic agents.

Conclusion

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a commercially available substituted piperazine that serves as a useful intermediate in organic synthesis. While detailed experimental protocols for its direct use and its role in biological pathways are not extensively documented in publicly accessible literature, its chemical structure presents numerous possibilities for the synthesis of diverse and potentially bioactive molecules. Researchers and drug development professionals can utilize this compound as a scaffold to generate novel chemical entities for a variety of therapeutic targets. It is crucial to source the material from a reputable supplier and consult the corresponding Safety Data Sheet before use.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 1,4-dimethylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Ethyl 1,4-dimethylpiperazine-2-carboxylate. Due to the limited publicly available data for this specific compound, this guide incorporates information from closely related structural analogs, particularly N,N'-dimethylpiperazine, to provide a thorough assessment of potential hazards and handling protocols.

Chemical and Physical Properties

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a substituted piperazine derivative. The available physicochemical data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [2] |

| CAS Number | 90729-01-4 | [2] |

| Boiling Point | 76-80 °C | [3] |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.80 ± 0.10 (Predicted) | [3] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2800 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 3000 mg/kg | [2][4][5] |

| Skin Corrosion/Irritation | Rabbit | - | Causes burns | [5] |

| Serious Eye Damage/Irritation | Rabbit | - | Corrosive, may cause severe damage including blindness | [5] |

Hazard Identification and Safety Precautions

Based on the available data, Ethyl 1,4-dimethylpiperazine-2-carboxylate is considered a hazardous substance.

GHS Hazard Statements:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

Response:

Hazard Communication Workflow

Caption: Workflow for effective hazard communication.

Experimental Protocols

Representative Synthesis of a N,N'-Disubstituted Piperazine-2-Carboxylic Acid Ester

The following is a general procedure for the synthesis of piperazine-2-carboxylic acid derivatives, which can be adapted for Ethyl 1,4-dimethylpiperazine-2-carboxylate.

Reaction: To a solution of the appropriate N,N'-disubstituted ethane-1,2-diamine in a suitable solvent (e.g., toluene), an ethyl 2,3-dihalopropanoate is added dropwise in the presence of a base (e.g., triethylamine). The reaction mixture is then heated to reflux.

Detailed Steps:

-

To a preheated solution (50°C) of 2,3-dibromopropionic acid methyl ester in toluene, add triethylamine.[6]

-

Add N,N'-dibenzyl-ethane-1,2-diamine dropwise to the solution.[6]

-

Heat the resulting slurry to reflux until a clear solution is formed and stir overnight.[6]

-

After cooling to room temperature, extract the reaction mixture with 2N HCl.[6]

-

Neutralize the extract with 4N NaOH.

-

Extract the aqueous layer with ethyl acetate three times.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the product.[6]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of piperazine derivatives.

4.2.1. HPLC-DAD Method for Quantitative Analysis

-

Instrumentation: HPLC with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

-

Detection: Monitor at a wavelength appropriate for the compound's chromophore.

-

Quantification: Use an external or internal standard method for accurate quantification. Limits of quantification for piperazine derivatives can be in the range of 0.125 to 0.5 µg/ml.[7]

4.2.2. GC-MS Method for Identification

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

MS Detection: Electron ionization (EI) mode. Identification is based on the fragmentation pattern of the mass spectrum.[7]

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

Chemical Handling and Safety Workflow

Caption: A standard workflow for safe chemical handling.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Contain the spill if possible. Notify emergency services.

-

Environmental Precautions: Prevent entry into drains and waterways.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Biological Activity and Potential Signaling Pathways

While specific data for Ethyl 1,4-dimethylpiperazine-2-carboxylate is lacking, the broader class of piperazine derivatives exhibits a wide range of biological activities. These compounds are known to interact with various receptors and signaling pathways in the central nervous system and other tissues.

Potential Biological Activities of Piperazine Derivatives:

-

Antimicrobial[8]

-

Anticancer[9]

-

Central Nervous System (CNS) effects, including psychotropic and neuroprotective properties[9]

-

Anti-inflammatory[10]

-

Analgesic[10]

-

Antihistaminic[10]

-

Cardiovascular effects[9]

The diverse biological activities suggest that piperazine derivatives can modulate multiple signaling pathways. The specific interactions of Ethyl 1,4-dimethylpiperazine-2-carboxylate would require dedicated pharmacological screening and molecular studies.

Stability and Reactivity

-

Reactivity: Data not available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Reactions: Data not available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Acids, Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[5]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide comprehensive safety and handling information based on available data. It is crucial for researchers and scientists to always consult the most recent Safety Data Sheet (SDS) for any chemical and to perform a thorough risk assessment before beginning any new experimental work.

References

- 1. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

Methodological & Application

Synthetic Strategies for N,N'-Dialkylpiperazine-2-carboxylate Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N,N'-dialkylpiperazine-2-carboxylate esters, key scaffolds in medicinal chemistry. The following sections outline various synthetic routes, present quantitative data for comparison, and provide step-by-step experimental procedures.

Introduction

N,N'-dialkylpiperazine-2-carboxylate esters are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their rigid framework and the presence of two nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacokinetic properties. This document explores several common and effective synthetic strategies to access this important class of molecules.

Synthetic Routes Overview

Several synthetic routes have been developed for the preparation of N,N'-dialkylpiperazine-2-carboxylate esters. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and stereochemical requirements. The primary methods covered in this document include:

-

Cyclization of N,N'-disubstituted-1,2-diamines with a C3 synthon.

-

Reductive Amination of Piperazine-2-carboxylate Esters.

-

Sequential N-Alkylation of Piperazine-2-carboxylate Esters.

-

Asymmetric Hydrogenation of Pyrazine-2-carboxylate Esters.

The logical relationship and workflow for selecting a synthetic route are depicted in the diagram below.

Caption: Decision tree for selecting a synthetic route.

Route 1: Cyclization of N,N'-Dialkylethylenediamine with Methyl 2,3-Dibromopropionate

This approach involves the direct cyclization of a pre-functionalized N,N'-dialkylethylenediamine with a suitable three-carbon electrophile, such as methyl 2,3-dibromopropionate, to form the piperazine ring.

Experimental Protocol

Synthesis of Methyl 1,4-Dibenzylpiperazine-2-carboxylate [1]

-

Preparation: To a solution of methyl 2,3-dibromopropionate in toluene (40 ml), add triethylamine (Et3N, 5.80 ml, 41.6 mmol) and heat the solution to 50°C.

-

Addition: Add N,N'-dibenzyl-ethane-1,2-diamine (4.90 ml, 20.8 mmol) dropwise to the heated solution. A white slurry will form.

-

Reaction: Heat the resulting slurry to reflux. The mixture should become a clear solution. Stir at reflux overnight.

-

Work-up: After cooling to room temperature, extract the reaction mixture with 2N HCl (approximately 500 ml).

-

Neutralization: Neutralize the aqueous extract with 4N NaOH.

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times.

-

Purification: Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield the product as a colorless oil.

Quantitative Data

| Starting Materials | Product | Yield | Purity/Analysis |

| Methyl 2,3-dibromopropionate, N,N'-dibenzylethane-1,2-diamine | Methyl 1,4-dibenzylpiperazine-2-carboxylate | 84.8% | HPLC-MS (ESI) |

Route 2: Reductive Amination of Piperazine-2-carboxylate Esters

Reductive amination is a versatile method for the N-alkylation of amines.[2][3] This can be performed as a one-pot reaction where an aldehyde or ketone is reacted with the piperazine ester in the presence of a reducing agent. For the synthesis of N,N'-dialkyl derivatives, this can be a two-step process starting from piperazine-2-carboxylate ester or a one-pot dialkylation if desired.

The general workflow for reductive amination is outlined below.

Caption: General workflow for reductive amination.

Experimental Protocol

General Procedure for Reductive Amination [4][5]

-

Dissolution: Dissolve the N-mono-alkyl-piperazine-2-carboxylate ester (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as dichloromethane (CH2Cl2) or 1,2-dichloroethane (DCE).

-

Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data

| Substrate | Reagents | Product | Yield |

| Piperazine & Phenylacetaldehyde | Sodium triacetoxyborohydride, Trifluoroacetic acid | 1,4-Diphenethylpiperazine | 79.2% |

| N-Diphenylmethylpiperazine & Benzaldehyde | Sodium triacetoxyborohydride, Trifluoroacetic acid | 1-Benzhydryl-4-benzylpiperazine | 77.0% |

Note: The yields are for the synthesis of N,N'-disubstituted piperazines, not specifically the 2-carboxylate esters, but the protocol is applicable.[4]

Route 3: Sequential N-Alkylation of Piperazine-2-carboxylate Esters

This classic approach involves the stepwise alkylation of the two nitrogen atoms of the piperazine ring. To achieve selective mono- and subsequent di-alkylation, a protecting group strategy is often employed.[6]

The workflow for sequential N-alkylation is shown below.

Caption: Workflow for sequential N-alkylation using a protecting group.

Experimental Protocol

Step 1: Mono-Boc Protection of Piperazine-2-carboxylate Ester (General Procedure)[6]

-

Dissolution: Dissolve piperazine-2-carboxylate ester (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Addition of Boc-anhydride: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1 equivalent) in DCM dropwise to the piperazine solution over several hours at room temperature.

-

Reaction: Stir the mixture for 22 hours.

-

Purification: Evaporate the solvent and purify the residue by column chromatography to separate the mono-Boc protected product from unreacted starting material and di-Boc protected by-product.

Step 2: N-Alkylation of Mono-Boc-piperazine-2-carboxylate Ester (General Procedure)[7]

-

Reaction Setup: To a solution of the mono-Boc protected piperazine-2-carboxylate ester (1 equivalent) in a solvent like acetonitrile, add anhydrous potassium carbonate (K2CO3, 5 equivalents), potassium iodide (KI, 1 equivalent), and the desired alkyl halide (20 equivalents).

-

Reaction: Stir the mixture at reflux for 12 hours.

-

Work-up: After cooling, filter the mixture and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

Step 3: Deprotection of the Boc Group (General Procedure)

-

Reaction: Dissolve the N-Boc-N'-alkylpiperazine-2-carboxylate ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or HCl in dioxane.

-

Reaction: Stir at room temperature for 1-2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.